molecular formula C9H10FI B6218964 1-ethyl-5-fluoro-3-iodo-2-methylbenzene CAS No. 2710428-02-5

1-ethyl-5-fluoro-3-iodo-2-methylbenzene

Cat. No.: B6218964
CAS No.: 2710428-02-5
M. Wt: 264.1
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Description

1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is a halogenated aromatic compound with a molecular formula of C₉H₁₀FI (molar mass: 280.08 g/mol). Its structure features a benzene ring substituted with ethyl (C₂H₅), fluorine, iodine, and methyl groups at positions 1, 5, 3, and 2, respectively. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical synthesis and material science. The ethyl and methyl groups contribute to hydrophobicity and steric hindrance, while the iodine and fluorine atoms enable reactivity in cross-coupling reactions and bioactivity optimization .

Properties

CAS No.

2710428-02-5

Molecular Formula

C9H10FI

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the substituents in a stepwise manner. Common synthetic routes include:

    Friedel-Crafts Alkylation: Introduction of the ethyl group using ethyl chloride and aluminum chloride as a catalyst.

    Halogenation: Introduction of the fluoro and iodo groups using appropriate halogenating agents such as fluorine gas and iodine monochloride.

    Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethyl-5-fluoro-3-iodo-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodo position, due to the relatively weak carbon-iodine bond.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate .

Scientific Research Applications

1-Ethyl-5-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene depends on its specific application. In chemical reactions, the compound acts as a substrate, undergoing transformations to form new products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-ethyl-5-fluoro-3-iodo-2-methylbenzene with analogous halogenated benzene derivatives:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties
This compound 1-Ethyl, 5-F, 3-I, 2-Me C₉H₁₀FI 280.08 High hydrophobicity; steric hindrance; iodine enables cross-coupling .
1-Chloro-5-fluoro-2-iodo-3-methylbenzene 1-Cl, 5-F, 2-I, 3-Me C₇H₅ClFI 259.47 Lower hydrophobicity; Cl enhances electron withdrawal, increasing reactivity in nucleophilic substitutions .
5-Fluoro-2-iodotoluene 5-F, 2-I, 1-Me C₇H₆FI 220.02 Simpler structure; methyl at position 1 reduces steric effects, favoring electrophilic substitution .
1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene 1-I, 2-OMe, 5-Me, 3-CF₃ C₉H₈F₃IO 316.06 CF₃ and OMe groups enhance electron withdrawal, directing meta/para reactions; higher polarity .
Key Observations:
  • Electronic Effects : The ethyl group in the target compound donates electrons weakly, contrasting with the electron-withdrawing Cl in 1-chloro-5-fluoro-2-iodo-3-methylbenzene. This difference alters ring electron density, directing electrophilic substitutions to distinct positions .
  • Molecular Weight and Solubility : The target compound’s higher molar mass (280.08 g/mol) correlates with lower solubility in polar solvents compared to 5-fluoro-2-iodotoluene (220.02 g/mol) .

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